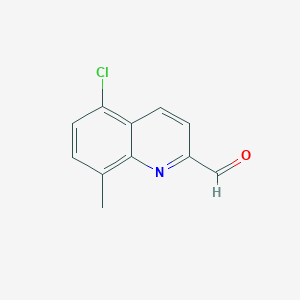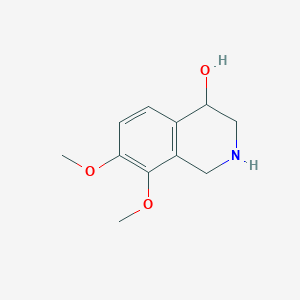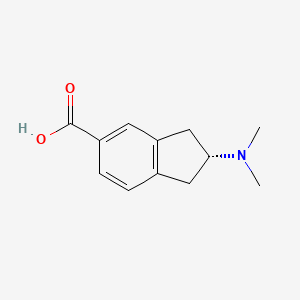![molecular formula C14H11NO B11895478 4-Methylbenzo[h]quinolin-2(1H)-one CAS No. 1210-07-7](/img/structure/B11895478.png)
4-Methylbenzo[h]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Méthylbenzo[h]quinolin-2(1H)-one est un composé hétérocyclique appartenant à la famille des quinolinones. Ce composé est caractérisé par un système cyclique fusionné constitué d'un cycle benzénique et d'un fragment quinolinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'une des voies de synthèse courantes de la 4-Méthylbenzo[h]quinolin-2(1H)-one implique la cyclisation de penta-2,4-diénamides catalysée par l'acide sulfurique concentré (H₂SO₄). La réaction se déroule via la formation d'un superelectrophile dicationique, suivie d'une cyclisation nucléophile intramoléculaire . La procédure typique consiste à chauffer le mélange réactionnel sous reflux, puis à le refroidir à température ambiante avant la purification .
Méthodes de production industrielle
Les méthodes de production industrielle de la 4-Méthylbenzo[h]quinolin-2(1H)-one ne sont pas largement documentées. Les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et l'emploi de procédés à flux continu, peuvent être appliqués pour mettre à l'échelle les méthodes de synthèse en laboratoire.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Méthylbenzo[h]quinolin-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinolinone.
Réduction : Les réactions de réduction peuvent convertir le fragment quinolinone en dérivés de tétrahydroquinoléine.
Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels dans le système cyclique quinolinone.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les agents nitrants (par exemple, l'acide nitrique) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers quinolinones substituées, tétrahydroquinoléines et autres dérivés fonctionnalisés, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La 4-Méthylbenzo[h]quinolin-2(1H)-one a des applications diverses dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Médecine : Exploré comme composé de tête pour le développement de nouveaux médicaments ciblant diverses maladies.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques de spécialité
5. Mécanisme d'action
Le mécanisme d'action de la 4-Méthylbenzo[h]quinolin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur d'enzymes et de récepteurs, influençant divers processus biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
4-Methylbenzo[h]quinolin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Methylbenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-2-méthylbenzo[h]quinoléine
- 4-Bromométhyl-2(1H)-quinolinone
- 2-Méthylbenzo[h]quinolin-4-amine
Unicité
La 4-Méthylbenzo[h]quinolin-2(1H)-one se distingue par son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
1210-07-7 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-methyl-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C14H11NO/c1-9-8-13(16)15-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,15,16) |
Clé InChI |
ZMXBCQZLZQUSEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
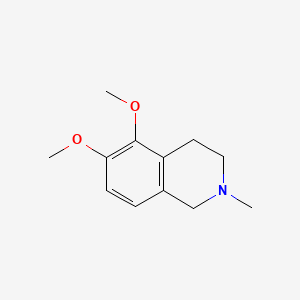

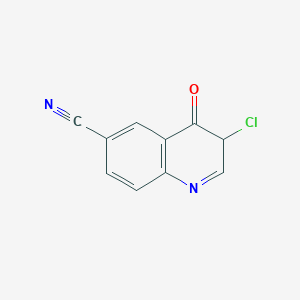

![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)


